

A Comparative Guide to the Structure-Activity Relationship of Bioactive Aniline Derivatives

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Compound of Interest

Compound Name: **2-(Azepan-1-yl)aniline**

Cat. No.: **B1276607**

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Introduction

The aniline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiparasitic effects. Understanding the structure-activity relationship (SAR) of these compounds is paramount for the rational design of more potent and selective drugs. While specific SAR studies on **2-(azepan-1-yl)aniline** were not readily available in the public domain, this guide provides a comparative analysis of SAR studies on various classes of bioactive aniline derivatives, offering valuable insights for researchers and drug development professionals. The following sections will delve into the SAR of different aniline-containing scaffolds, supported by experimental data and detailed protocols.

Case Study 1: 2-Anilino Triazolopyrimidines as Anticancer Agents

A study on 2-anilino triazolopyrimidines identified them as potent tubulin polymerization inhibitors with significant anticancer activities. The SAR exploration focused on modifications at the 2-position of the triazolopyrimidine core, specifically investigating the impact of substituents on the aniline ring.

Structure-Activity Relationship Insights

The substitution pattern on the 2-anilino moiety was found to be a critical determinant of the antiproliferative activity of these compounds. The general scaffold under investigation is shown below, with the R group on the aniline ring being the primary point of modification.

- Impact of Alkyl Substituents: The introduction of small alkyl groups at the para-position of the aniline ring was generally favorable for activity. For instance, a p-toluidino group (R = 4-CH₃) resulted in one of the most active compounds in the series.
- Effect of Multiple Substitutions: Disubstitution on the aniline ring with methyl groups, such as in the 3',4'-dimethylanilino derivative, also yielded potent compounds.
- Bioisosteric Replacement: Replacing the phenyl ring of the aniline moiety with a bioisosteric pyridin-3-yl group led to a dramatic decrease in antiproliferative activity, highlighting the importance of the phenyl ring for optimal interaction with the target.

Quantitative SAR Data

The following table summarizes the in vitro cell growth inhibitory effects of selected 2-anilino triazolopyrimidine derivatives against various human cancer cell lines.

Compound ID	Aniline Substituent (R)	HeLa IC ₅₀ (nM) [1]	A549 IC ₅₀ (nM) [1]	HT-29 IC ₅₀ (nM) [1]
3d	4-methyl	38	43	30
3h	4-ethyl	160	240	160
3f	3,4-dimethyl	160	67	70
3a	Unsubstituted	>10,000	>10,000	1,020
3b	Pyridin-3-yl	>10,000	>10,000	3,420

IC₅₀ values represent the concentration required to inhibit tumor cell proliferation by 50%.

Case Study 2: 2-Substituted Aniline Pyrimidine Derivatives as Mer/c-Met Dual Inhibitors

In another study, a series of 2-substituted aniline pyrimidine derivatives were designed and evaluated as dual inhibitors of Mer and c-Met kinases, which are implicated in various cancers. The SAR investigation focused on introducing hydrophilic groups at the 2-position of the pyrimidine ring, attached via the aniline nitrogen.

Structure-Activity Relationship Insights

The modifications on the 2-substituted aniline moiety were crucial for achieving potent dual kinase inhibition. The general structure involves a pyrimidine core with a substituted aniline at the 2-position.

- Importance of the Linker: The nature of the substituent attached to the aniline nitrogen played a significant role in the inhibitory activity.
- Cyclic Substituents: The incorporation of cyclic structures, such as in compound 17c, which features a cyclopropane-1,1-dicarboxamide moiety, led to potent dual inhibition of Mer and c-Met kinases.^[2]
- Enhanced Bioavailability: Strategic modifications not only improved potency but also led to favorable pharmacokinetic properties, including enhanced metabolic stability.^[2]

Quantitative SAR Data

The table below presents the kinase inhibitory and antiproliferative activities of key 2-substituted aniline pyrimidine derivatives.

Compound ID	Mer IC ₅₀ (nM) ^[2]	c-Met IC ₅₀ (nM) ^[2]	HepG2 IC ₅₀ (μM) ^[3]	MDA-MB-231 IC ₅₀ (μM) ^[3]	HCT116 IC ₅₀ (μM) ^[3]
17c	6.4 ± 1.8	26.1 ± 7.7	-	-	-
18c	18.5 ± 2.3	33.6 ± 4.3	0.38 ± 0.05	0.15 ± 0.02	0.25 ± 0.03
Cabozantinib	-	-	0.10 ± 0.01	0.50 ± 0.06	0.40 ± 0.05

IC₅₀ values represent the concentration required to inhibit kinase activity or cell proliferation by 50%.

Experimental Protocols

In Vitro Cell Proliferation Assay

The antiproliferative activity of the compounds is commonly assessed using a resazurin-based viability assay.[\[1\]](#)

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
- Resazurin Addition: After the incubation period, a resazurin solution is added to each well.
- Incubation and Measurement: The plates are incubated for a few hours to allow viable cells to metabolize resazurin into the fluorescent product, resorufin.
- Data Analysis: The fluorescence is measured using a microplate reader, and the IC_{50} values are calculated from the dose-response curves.

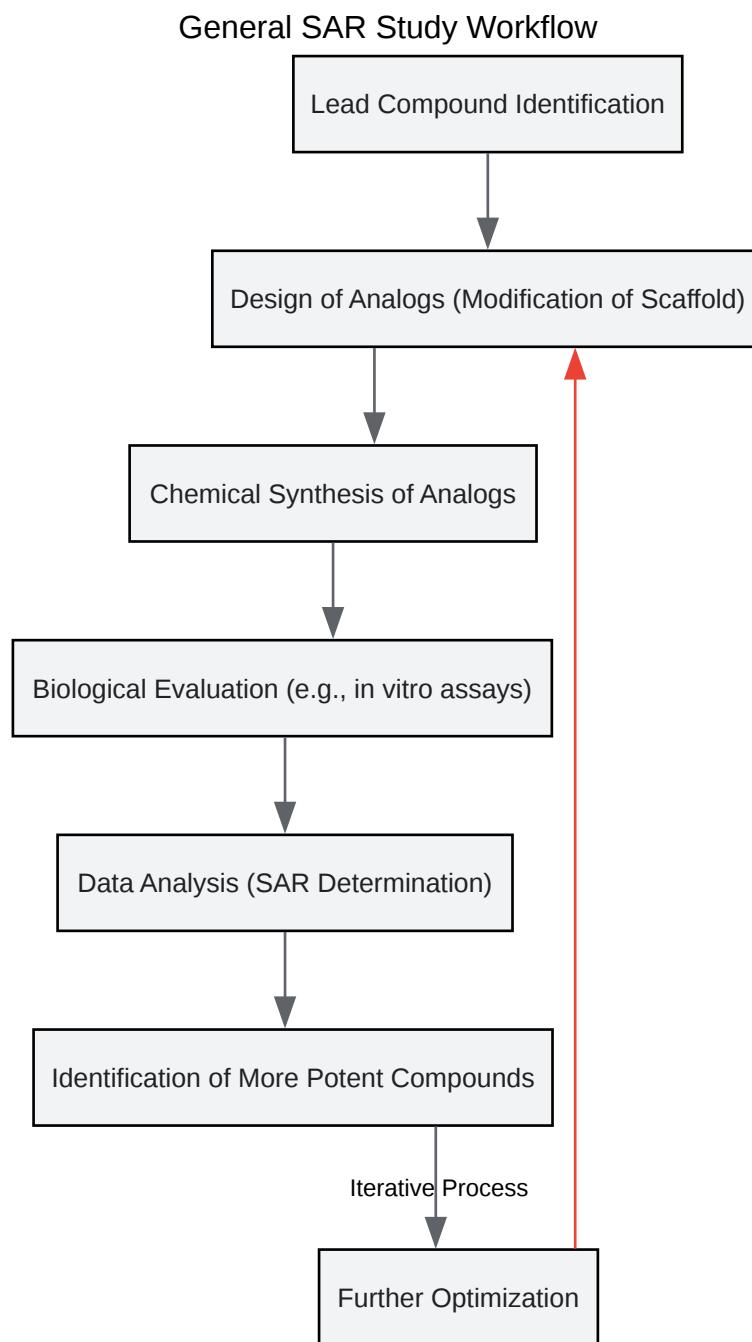
Protein Kinase Inhibition Assay

The inhibitory activity against specific kinases is often determined using a luminescence-based assay that measures ATP consumption.[\[4\]](#)

- Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
- Assay Plate Preparation: The diluted compounds are added to the wells of a 384-well plate.
- Kinase Reaction: A reaction mixture containing the kinase enzyme, a specific peptide substrate, and ATP is added to the wells to initiate the reaction.
- Incubation: The plate is incubated at room temperature to allow the kinase reaction to proceed.
- Signal Detection: An ATP detection reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the kinase activity.

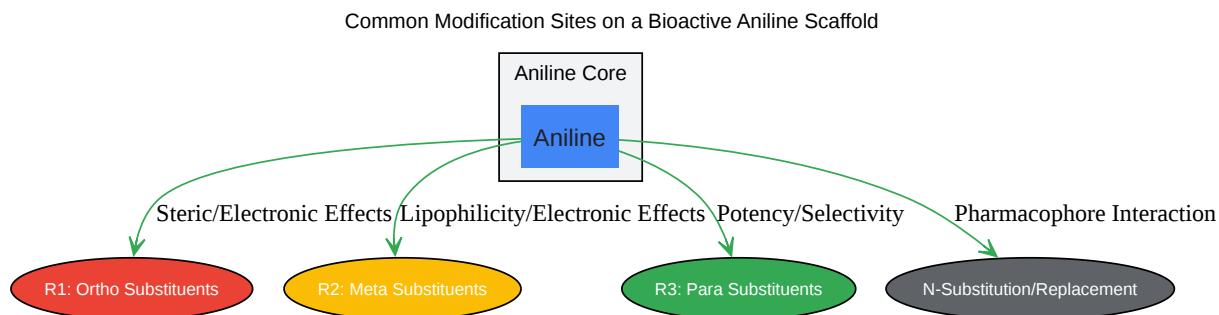
- Data Analysis: The luminescence is measured with a plate reader, and the IC_{50} values are determined by plotting the percent inhibition against the compound concentration.

Visualizing Structure-Activity Relationships and Workflows



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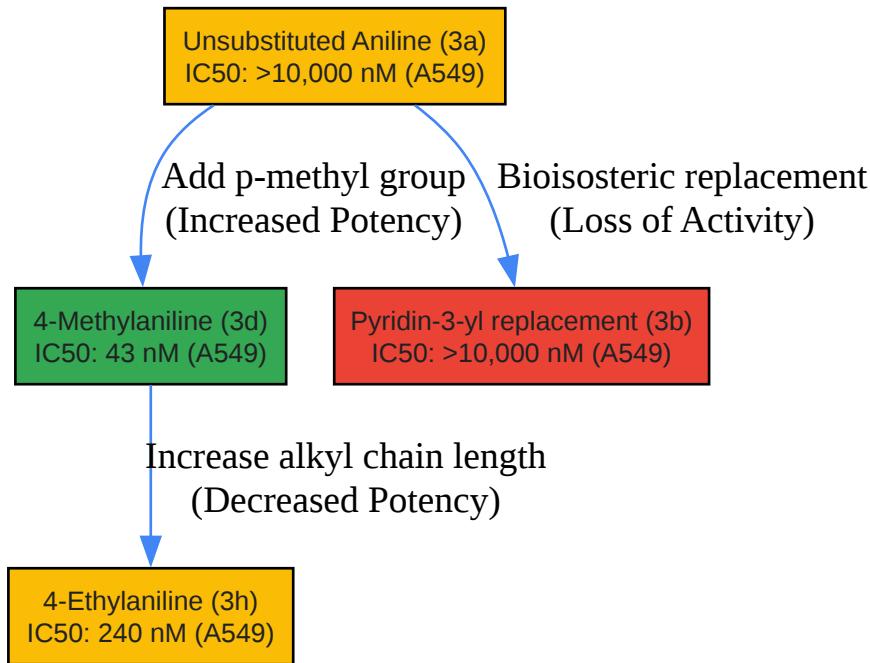
Caption: A generalized workflow for a structure-activity relationship study.



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Caption: Key sites for chemical modification on a generic aniline scaffold in SAR studies.

SAR of 2-Anilino Triazolopyrimidines (Anticancer Activity)



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Caption: A simplified representation of the SAR for 2-anilino triazolopyrimidines.

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